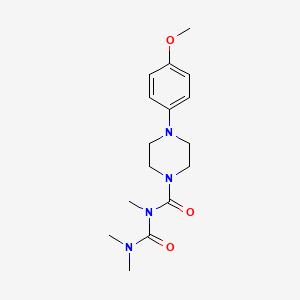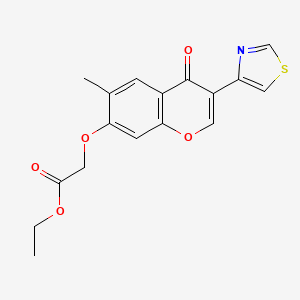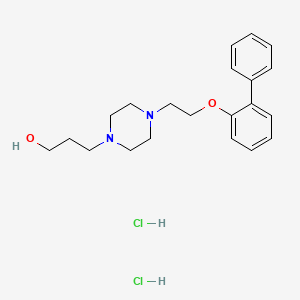
3-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)propanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)propanol dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a biphenyl group linked to a piperazine ring through an ethyl chain, with a propanol group attached to the piperazine. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)propanol dihydrochloride typically involves multiple steps:
Formation of the Biphenylyloxy Intermediate: The initial step involves the reaction of biphenyl with an appropriate halogenated ethyl compound under basic conditions to form the biphenylyloxy intermediate.
Piperazine Addition: The biphenylyloxy intermediate is then reacted with piperazine in the presence of a suitable solvent and catalyst to form the desired piperazinyl compound.
Propanol Group Introduction: The final step involves the addition of a propanol group to the piperazinyl compound, often through a nucleophilic substitution reaction.
Dihydrochloride Formation: The compound is then treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification Steps: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like HPLC and NMR are used to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)propanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the biphenyl or piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenated compounds and strong bases or acids are used for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohol derivatives.
Substitution Products: Modified biphenyl or piperazine derivatives.
Applications De Recherche Scientifique
3-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)propanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving receptor binding and signal transduction.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)propanol dihydrochloride involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to certain receptors, modulating their activity.
Signal Transduction Pathways: It influences various signaling pathways, leading to changes in cellular responses.
Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Biphenylyloxy)ethyl acrylate
- 2-(2-Biphenylyloxy)ethyl bromide
- 2-(2-Biphenylyloxy)ethyl chloride
Uniqueness
3-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)propanol dihydrochloride stands out due to its unique combination of a biphenyl group, piperazine ring, and propanol group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
125849-26-5 |
|---|---|
Formule moléculaire |
C21H30Cl2N2O2 |
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
3-[4-[2-(2-phenylphenoxy)ethyl]piperazin-1-yl]propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C21H28N2O2.2ClH/c24-17-6-11-22-12-14-23(15-13-22)16-18-25-21-10-5-4-9-20(21)19-7-2-1-3-8-19;;/h1-5,7-10,24H,6,11-18H2;2*1H |
Clé InChI |
RRXOCNXJCFPVSG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCO)CCOC2=CC=CC=C2C3=CC=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



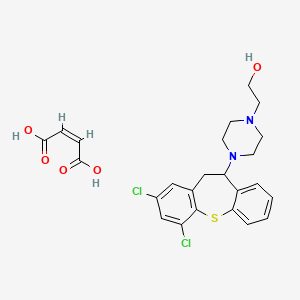

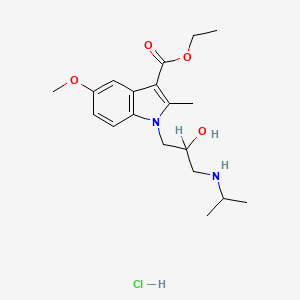

![3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium](/img/structure/B12757002.png)

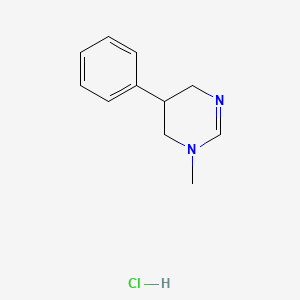

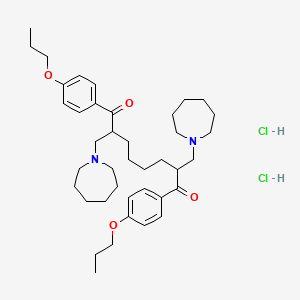
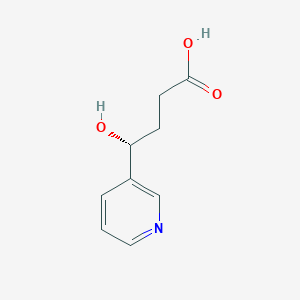
![[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid](/img/structure/B12757018.png)
